
1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as MPTP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPTP belongs to the class of piperazine derivatives, which are widely studied for their pharmacological properties. In
Mécanisme D'action
The mechanism of action of 1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating several signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. This compound has also been shown to inhibit the activity of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to decrease the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, this compound has been shown to have neuroprotective effects by increasing the expression of neurotrophic factors such as BDNF and NGF.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which can limit its use in certain experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to study its pharmacokinetics.
Orientations Futures
There are several future directions for the study of 1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to investigate the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can be synthesized using a two-step process. The first step involves the reaction between 2-methoxypyridine-3-carboxylic acid and thionyl chloride, which yields 2-methoxypyridine-3-carbonyl chloride. The second step involves the reaction between 2-methoxypyridine-3-carbonyl chloride and 1,2,5-thiadiazol-3-amine, which yields this compound. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
1-(2-Methoxypyridine-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been investigated for its role in the treatment of neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. Additionally, this compound has been studied for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Propriétés
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-20-12-10(3-2-4-14-12)13(19)18-7-5-17(6-8-18)11-9-15-21-16-11/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARGDMANEPBOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
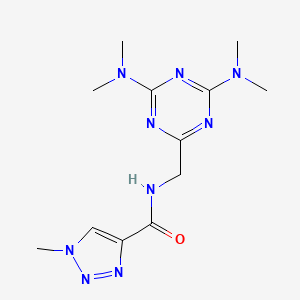
![Ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2485930.png)
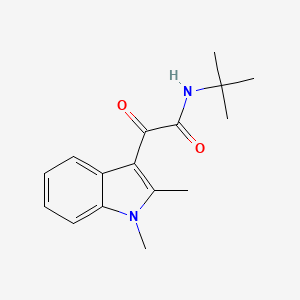

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2485938.png)
![6-bromo-3-[[4-(morpholine-4-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2485939.png)

![7-acetyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2485943.png)
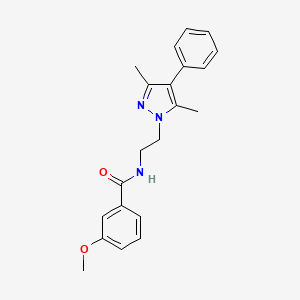
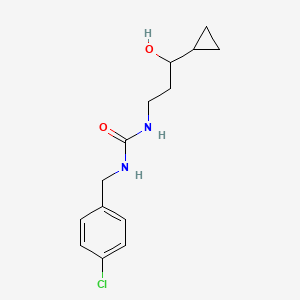
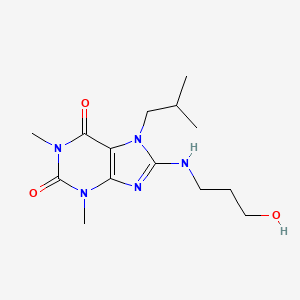
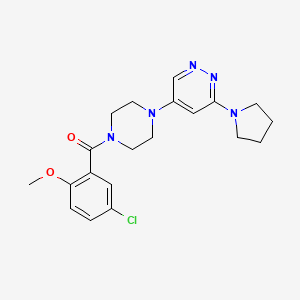
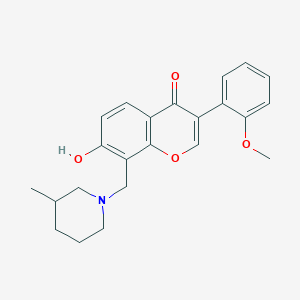
![N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2485951.png)
